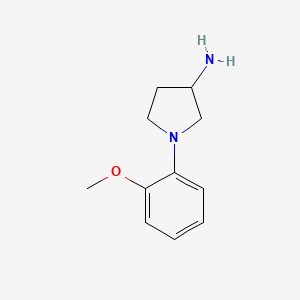

1-(2-Methoxyphenyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACLZMOAKUFMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286530 | |

| Record name | 1-(2-Methoxyphenyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816468-25-4 | |

| Record name | 1-(2-Methoxyphenyl)-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816468-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)pyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular properties of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, bifunctional building blocks are the cornerstone of rational drug design. 1-(2-Methoxyphenyl)pyrrolidin-3-amine (CAS: 816468-25-4) is a highly versatile, privileged scaffold characterized by an anisole moiety covalently linked to a chiral pyrrolidine ring. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale in pharmacology, and the catalytic causality behind its synthesis. Designed for research scientists and drug development professionals, this guide bridges the gap between synthetic methodology and downstream pharmacological application.

Molecular Architecture & Physicochemical Profile

The utility of 1-(2-Methoxyphenyl)pyrrolidin-3-amine stems from its unique structural topology. It possesses a secondary aniline-like nitrogen (endocyclic to the pyrrolidine) and a primary aliphatic amine (exocyclic), separated by a rigid, cyclic carbon framework. This creates a distinct spatial vector for derivatization.

Below is a summary of its core quantitative and physicochemical data:

| Property | Value / Description |

| Chemical Name | 1-(2-Methoxyphenyl)pyrrolidin-3-amine |

| CAS Registry Number | 816468-25-4 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Chirality | 1 Chiral Center (C3 of pyrrolidine); exists as (R), (S), or racemate |

| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |

| Hydrogen Bond Acceptors | 3 (Methoxy oxygen, pyrrolidine nitrogen, primary amine) |

| Topological Polar Surface Area (tPSA) | 35.3 Ų |

| Solubility Profile | Soluble in DCM, EtOAc, MeOH, and DMSO; poorly soluble in water |

Structural Rationale in Drug Design

Aryl-pyrrolidines and their close analogs, aryl-piperazines, are classified as "privileged scaffolds" due to their high frequency of occurrence in approved central nervous system (CNS) therapeutics[1]. The integration of the 1-(2-methoxyphenyl)pyrrolidin-3-amine motif into a larger molecular framework is driven by precise structure-activity relationship (SAR) principles:

-

The Lipophilic Anchor & Hydrogen Bonding: The 2-methoxyphenyl group is not merely a steric placeholder. The aromatic ring engages in

stacking with conserved phenylalanine or tryptophan residues within the transmembrane domains of G-protein coupled receptors (GPCRs). Simultaneously, the methoxy oxygen acts as a critical hydrogen bond acceptor, often interacting with serine or asparagine residues in the binding pocket[2]. -

Conformational Restriction: Unlike flexible aliphatic diamines, the pyrrolidine ring restricts the conformational degrees of freedom. This rigidity directs the C3-primary amine (or its subsequent amide/urea derivatives) toward the conserved aspartate residue (e.g., Asp3.32 in dopamine receptors) to form a requisite salt bridge, dramatically enhancing target selectivity[3].

Synthetic Methodologies: The Buchwald-Hartwig Paradigm

The synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine relies on the palladium-catalyzed Buchwald-Hartwig cross-coupling of a pyrrolidine derivative with 2-bromoanisole. We outline two distinct pathways: a direct chemoselective route and an industry-standard protected route[4].

Synthetic workflows for 1-(2-Methoxyphenyl)pyrrolidin-3-amine via Pd-catalyzed amination.

The Causality of Chemoselectivity (Method A)

Research has demonstrated that unprotected 3-aminopyrrolidine can undergo direct chemoselective arylation at the endocyclic nitrogen (N1) over the primary exocyclic nitrogen (N3)[4].

-

The "Why": The secondary endocyclic amine is electronically favored for oxidative addition/reductive elimination in the catalytic cycle. However, the primary amine can act as a bidentate poison, coordinating to the palladium center and stalling the cycle.

-

The Solution: By elevating the temperature to 130 °C and utilizing a wide-bite-angle ligand like Xantphos, the off-cycle stable Pd-amine coordination complexes are broken, forcing the reaction down the productive N1-arylation pathway.

Self-Validating Protocol: Industry-Standard Protected Route (Method B)

For reliable scale-up without the risk of trace di-arylation, the Boc-protected route is the gold standard.

Objective: High-yield synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine. Reagents: 3-(Boc-amino)pyrrolidine (1.0 eq), 2-bromoanisole (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), NaOtBu (1.5 eq), Anhydrous Toluene.

Step-by-Step Methodology:

-

Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ and BINAP in anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

-

Causality: Degassing prevents the rapid oxidation of electron-rich Pd(0) to inactive Pd(II) by ambient oxygen. The 15-minute stir allows the formation of the active Pd(0)-phosphine complex, visually indicated by a shift from deep purple to a reddish-brown hue.

-

-

Reagent Addition: Add 3-(Boc-amino)pyrrolidine, 2-bromoanisole, and NaOtBu.

-

Causality: NaOtBu is chosen as a strong, non-nucleophilic base. It deprotonates the coordinated amine to form the requisite palladium-amido complex without competing as a nucleophile against the aryl halide.

-

-

Cross-Coupling: Heat the mixture to 100 °C for 12 hours.

-

Causality: The steric bulk of the BINAP ligand accelerates the final reductive elimination step, expelling the product and regenerating the Pd(0) catalyst.

-

-

Purification: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts. Purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

-

Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

-

Final Isolation: Evaporate the solvent, neutralize with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the pure primary amine.

Pharmacological Applications & Downstream Signaling

Once functionalized (typically via amide coupling or reductive amination at the C3 position), derivatives of 1-(2-Methoxyphenyl)pyrrolidin-3-amine act as potent Multi-Target Directed Ligands (MTDLs)[5]. They are predominantly evaluated for their affinity toward the Dopamine D₂/D₃ receptors and Serotonin 5-HT₁A/5-HT₇ receptors[6].

When a derivative acts as an agonist or partial agonist at the D₂ receptor (a classic Gαi/o coupled receptor), it initiates a specific inhibitory signaling cascade.

Downstream Gαi/o signaling pathway modulated by aryl-pyrrolidine GPCR ligands.

By modulating this pathway, derivatives of this scaffold can dampen hyperactive dopaminergic signaling, which is the foundational mechanism of action for managing psychotic disorders, schizophrenia, and bipolar mania.

Conclusion

1-(2-Methoxyphenyl)pyrrolidin-3-amine is far more than a simple chemical catalog item; it is a rationally designed vector for exploring aminergic GPCR space. By understanding the causality behind its palladium-catalyzed synthesis—specifically the management of competing nucleophiles and off-cycle catalyst states—researchers can efficiently scale this building block. Furthermore, recognizing its geometric and electronic contributions to receptor binding empowers medicinal chemists to design the next generation of highly selective CNS therapeutics.

References

-

The Journal of Organic Chemistry - Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. Jean, L., et al. (2004). URL: [Link]

-

MDPI Molecules - Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). URL:[Link]

-

National Institutes of Health (PMC) - Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2023). URL: [Link]

Sources

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. G protein-coupled receptors in neurodegenerative diseases and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Methoxyphenyl)pyrrolidin-3-amine CAS number and chemical identifiers

CAS Registry Number: 816468-25-4 Primary Application: Medicinal Chemistry Building Block / GPCR Ligand Scaffold Document Type: Technical Guide & Synthetic Protocol

Executive Summary

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a specialized heterocyclic building block utilized primarily in the synthesis of central nervous system (CNS) active agents. Its structural core—an N-aryl pyrrolidine—serves as a privileged scaffold in medicinal chemistry, frequently appearing in ligands for dopamine (D2/D3), serotonin (5-HT), and sigma receptors. The ortho-methoxy substitution on the phenyl ring introduces specific steric and electronic properties, often enhancing metabolic stability and selectivity compared to unsubstituted analogs.

This guide provides a comprehensive technical breakdown of the compound's identity, optimized synthetic routes for laboratory-scale production, and its utility in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| Chemical Name | 1-(2-Methoxyphenyl)pyrrolidin-3-amine |

| CAS Number | 816468-25-4 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| SMILES | COC1=CC=CC=C1N2CCC(N)C2 |

| InChI Key | MACLZMOAKUFMLH-UHFFFAOYSA-N |

| LogP (Predicted) | ~1.3 (Lipophilic, CNS penetrant) |

| pKa (Predicted) | ~9.5 (Secondary amine), ~-1.0 (Aniline-like nitrogen) |

| Appearance | Pale yellow to brown viscous oil or low-melting solid |

Synthetic Routes & Optimization

Core Challenge: Steric Hindrance

Synthesizing N-(2-methoxyphenyl) derivatives is kinetically challenging due to the ortho-methoxy group, which creates steric clash during the metal-catalyzed coupling steps. Standard nucleophilic aromatic substitution (SNAr) is often ineffective unless the aryl ring is highly electron-deficient.

Recommended Route: Buchwald-Hartwig Amination

The most robust method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 2-bromoanisole with 3-(Boc-amino)pyrrolidine , followed by acidic deprotection.

Step 1: C-N Cross-Coupling

-

Reactants: 2-Bromoanisole (1.0 eq), tert-butyl pyrrolidin-3-ylcarbamate (1.1 eq).

-

Catalyst System: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.

-

Ligand: BINAP or XPhos .

-

Expert Insight: Use BINAP for cost-efficiency, but XPhos or RuPhos are superior if the reaction is sluggish. The bulky biaryl phosphine ligands (Buchwald ligands) facilitate the oxidative addition and reductive elimination steps in sterically congested ortho-substituted systems.

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 eq).

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

-

Conditions: 100°C, 12–16 hours, Inert atmosphere (Ar/N₂).

Step 2: Boc-Deprotection

-

Reagent: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Conditions: 0°C to RT, 2 hours.

-

Workup: Basify with NaOH to pH >12 to extract the free amine.

Synthetic Workflow Diagram

Caption: Optimized 2-step synthetic workflow emphasizing the critical C-N coupling stage.

Medicinal Chemistry Applications

GPCR Ligand Design

The 1-arylpyrrolidine motif is a bioisostere of the 1-arylpiperazine moiety found in numerous psychotropic drugs (e.g., Aripiprazole, Trazodone).

-

Dopamine Receptors (D2/D3): The pyrrolidine ring restricts conformational freedom compared to piperazines, potentially increasing receptor subtype selectivity.

-

5-HT Receptors: The ortho-methoxy group often acts as an intramolecular hydrogen bond acceptor or provides a "twist" in the biaryl conformation, which is critical for fitting into the orthosteric binding pocket of 5-HT1A or 5-HT7 receptors.

Metabolic Stability

The ortho-methoxy group blocks the P450-mediated hydroxylation at the 2-position of the phenyl ring. Furthermore, the methoxy group is metabolically robust compared to a hydroxyl or unsubstituted phenyl ring, prolonging the in vivo half-life of the scaffold.

Stereochemistry

While the CAS 816468-25-4 typically refers to the racemate, the (3S) and (3R) enantiomers are often investigated separately.

-

Pro-Tip: Synthesis of enantiopure versions should start from commercially available chiral 3-(Boc-amino)pyrrolidines to avoid difficult chiral resolutions at the final stage.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed:

1H NMR (400 MHz, CDCl₃)

-

Aromatic Region (6.8–7.2 ppm): 4H multiplet. The ortho-substitution pattern will show distinct splitting (dd or td) for the protons adjacent to the methoxy and nitrogen attachment points.

-

Methoxy Group (3.8 ppm): Strong singlet (3H).

-

Pyrrolidine Ring:

-

3.4–3.6 ppm: Multiplets corresponding to the N-CH₂ protons (alpha to the aryl nitrogen).

-

3.1–3.3 ppm: Multiplet for the CH-NH₂ proton.

-

1.7–2.2 ppm: Multiplets for the internal CH₂ protons of the pyrrolidine ring.

-

Mass Spectrometry (ESI+)

-

[M+H]⁺: Observed peak at 193.13 m/z .

-

Fragmentation: Loss of NH₃ (17 Da) or the methoxy radical may be observed in MS/MS modes.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential acute toxicity if swallowed (typical of aryl amines).

-

Storage: Store under inert gas (Argon) at 2–8°C. The free amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid inhalation of dust or vapors.

References

-

PubChem. 1-(2-methoxyphenyl)pyrrolidin-3-amine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] (Context: Ligand selection for ortho-substituted aryl halides). Available at: [Link]

-

Min, X., et al. (2022). Structure–Activity Relationship of Pyrrolidine Derivatives as GPCR Ligands. Journal of Medicinal Chemistry. (Context: Utility of aryl-pyrrolidines in drug discovery). Available at: [Link]

Sources

Solubility Profile of 1-(2-Methoxyphenyl)pyrrolidin-3-amine in Organic Solvents

An In-depth Technical Guide

Abstract

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a substituted pyrrolidine derivative with potential applications in pharmaceutical research and development. A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and overall handling in a laboratory setting. This technical guide provides a detailed analysis of the predicted solubility profile of this compound based on its structural and physicochemical properties. Critically, in the absence of extensive public data, this document furnishes robust, step-by-step experimental protocols for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, chemists, and drug development professionals seeking both a theoretical framework and practical methodologies for characterizing this molecule.

Introduction

The journey of a chemical entity from discovery to a viable product is critically dependent on its physicochemical properties. Among these, solubility is a cornerstone that influences everything from reaction kinetics and purification efficiency to bioavailability and formulation stability.[1][2] 1-(2-Methoxyphenyl)pyrrolidin-3-amine, a molecule featuring a combination of aromatic, ether, and amine functional groups, presents a unique solubility challenge that necessitates a systematic evaluation.

The structure dictates its function and properties. The presence of both polar functional groups capable of hydrogen bonding and a non-polar aromatic backbone suggests a nuanced interaction with different types of organic solvents. This guide aims to deconstruct the molecular characteristics of 1-(2-Methoxyphenyl)pyrrolidin-3-amine to predict its behavior and to provide a self-validating, reliable experimental framework for its quantitative assessment.

Physicochemical Properties and Structural Analysis

A thorough analysis of the molecule's structure is the first step in predicting its solubility. The key physicochemical parameters are summarized below.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

| Property | Value / Structure | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [3] |

| Molecular Weight | 192.26 g/mol | [4] |

| 2D Structure |  | [3] |

| Predicted XLogP | 1.3 | [3] |

| Functional Groups | Primary Amine (-NH₂), Tertiary Amine (pyrrolidine N), Ether (-OCH₃), Aromatic Ring | N/A |

2.1 Structural Interpretation

The solubility of 1-(2-Methoxyphenyl)pyrrolidin-3-amine is governed by a balance of its polar and non-polar features:

-

Polar Moieties : The primary amine (-NH₂) and the nitrogen atom in the pyrrolidine ring are capable of acting as hydrogen bond acceptors, while the primary amine can also act as a hydrogen bond donor.[5] The ether group (-OCH₃) contributes to the molecule's polarity. These groups facilitate dissolution in polar solvents like alcohols and other protic or aprotic polar media.[6]

-

Non-Polar Moieties : The phenyl ring and the aliphatic carbon backbone of the pyrrolidine ring constitute the non-polar, hydrophobic regions of the molecule. These parts favor interactions with non-polar solvents through van der Waals forces.

-

Basicity : As an amine, the molecule is basic.[7] In the presence of acidic solvents or in acidic aqueous solutions, the nitrogen atoms can be protonated to form cationic ammonium salts. These ionic forms are significantly more polar and, consequently, more soluble in polar solvents.[8]

Theoretical Solubility Profile

Based on the structural analysis and the fundamental principle of "like dissolves like," a qualitative solubility profile can be predicted.[6] This serves as an essential starting point for solvent selection in experimental settings.

Table 2: Predicted Qualitative Solubility of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Highly Soluble / Miscible | The solvent's ability to hydrogen bond with the amine and ether groups leads to strong solute-solvent interactions.[9][10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents have large dipole moments and can effectively solvate the polar regions of the molecule through dipole-dipole interactions.[10] |

| Moderately Polar | Dichloromethane (DCM), Chloroform | Soluble | A good balance of polarity allows for effective solvation of both the polar functional groups and the non-polar aromatic ring.[10] |

| Non-Polar | Toluene, Hexane, Ether | Sparingly Soluble to Insoluble | The dominant non-polar nature of these solvents provides limited affinity for the polar amine and ether functional groups, leading to poor solvation.[10] |

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination is required for accurate, quantitative data. The shake-flask method is the most reliable technique for measuring thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent.[11][12]

4.1 The Shake-Flask Method: A Workflow for Accuracy

The causality behind this method is the establishment of a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution. Extended agitation at a controlled temperature ensures that the dissolution process has reached its endpoint, providing a stable and reproducible measurement.[13]

Caption: Experimental workflow for determining thermodynamic solubility.

4.2 Detailed Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system. By taking samples at multiple time points (e.g., 24 and 48 hours), one can confirm that equilibrium has been reached when the measured concentrations are consistent.[13]

Materials and Reagents:

-

1-(2-Methoxyphenyl)pyrrolidin-3-amine (high purity)

-

Organic solvents (analytical or HPLC grade)

-

Scintillation vials or flasks with airtight seals

-

Temperature-controlled orbital shaker

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of 1-(2-Methoxyphenyl)pyrrolidin-3-amine to a vial containing a precisely known volume of the selected organic solvent. An "excess" ensures a solid phase remains after equilibrium is reached.[14]

-

Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Agitate for at least 24 hours.[13][15] For rigorous analysis, prepare triplicate samples and test at multiple time points (e.g., 24h, 48h) to confirm equilibrium.[13]

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a clean vial.[16][17] This step is critical to remove any undissolved micro-particulates that would otherwise inflate the solubility measurement.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical calibration curve.

4.3 Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography is the preferred method for quantification due to its high precision, accuracy, and specificity.[16] The choice of a UV detector is appropriate as the aromatic ring in the analyte serves as a strong chromophore.

Caption: Workflow for quantitative analysis using HPLC-UV.

General HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure consistent protonation of the amine). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance for the compound (e.g., ~275 nm, determined by a UV scan).

-

Injection Volume: 10 µL.

Quantification:

-

Prepare a stock solution of 1-(2-Methoxyphenyl)pyrrolidin-3-amine in a suitable solvent (e.g., methanol or mobile phase).[16]

-

From the stock, prepare at least five calibration standards of decreasing concentration.[16]

-

Inject each standard into the HPLC to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.999 for accuracy.[12]

-

Inject the diluted sample from the shake-flask experiment.

-

Determine the concentration in the diluted sample using the linear regression equation from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation

For clarity and comparative analysis, all experimentally determined solubility data should be presented in a structured table.

Table 3: Example Data Table for Solubility of 1-(2-Methoxyphenyl)pyrrolidin-3-amine at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| n-Hexane | 1.9 | [Experimental Value] | [Calculated Value] |

Conclusion

1-(2-Methoxyphenyl)pyrrolidin-3-amine possesses a hybrid structure with both polar and non-polar characteristics, resulting in a varied solubility profile across different organic solvents. It is predicted to be highly soluble in polar solvents, particularly those capable of hydrogen bonding, and sparingly soluble in non-polar aliphatic and aromatic hydrocarbons. This guide provides the necessary theoretical foundation to understand these interactions and, more importantly, offers a detailed, robust, and reliable experimental protocol for the precise quantification of its thermodynamic solubility. The application of these methods will empower researchers to generate the critical data needed for effective process development, formulation, and scientific investigation.

References

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

ACS Publications - Analytical Chemistry. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

-

Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChemLite. (n.d.). 1-(2-methoxyphenyl)pyrrolidin-3-amine (C11H16N2O). [Link]

-

Unknown Source. (2020). Amines and Heterocycles. [Link]

-

ACS Omega. (2017). Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)pyrrolidine. [Link]

-

Unknown Source. (2005). Principles of Drug Action 1, Amines. [Link]

-

Scilit. (n.d.). Synthesis and solubility properties of amine-functionalized fulleropyrrolidines in organic solvents. [Link]

-

MySkinRecipes. (n.d.). 3-(2-Methoxyphenyl)pyrrolidine. [Link]

-

SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

-

MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. sciforum.net [sciforum.net]

- 3. PubChemLite - 1-(2-methoxyphenyl)pyrrolidin-3-amine (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 4. 1-(3-methoxyphenyl)pyrrolidin-3-amine | 1083246-43-8 [sigmaaldrich.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. caymanchem.com [caymanchem.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. pubs.acs.org [pubs.acs.org]

- 13. who.int [who.int]

- 14. benchchem.com [benchchem.com]

- 15. enamine.net [enamine.net]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Pharmacophore Analysis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine Derivatives for Novel Drug Discovery

This guide provides an in-depth exploration of the pharmacophore analysis of 1-(2-methoxyphenyl)pyrrolidin-3-amine derivatives. It is intended for researchers, medicinal chemists, and computational scientists engaged in the discovery and development of novel therapeutics. By elucidating the critical three-dimensional arrangement of chemical features required for biological activity, pharmacophore modeling serves as a powerful tool in modern drug design. This document will detail the strategic considerations and technical execution of a pharmacophore-based investigation for this promising class of compounds, which are structurally analogous to known central nervous system (CNS) active agents.

Introduction: The Therapeutic Potential of 1-(2-Methoxyphenyl)pyrrolidin-3-amine Derivatives

The 1-(2-methoxyphenyl)pyrrolidin-3-amine scaffold represents a privileged structural motif in medicinal chemistry, frequently associated with activity at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][2] These receptors are implicated in a wide range of neurological and psychiatric disorders, including depression, schizophrenia, and Parkinson's disease.[3][4] The pyrrolidine ring offers a versatile three-dimensional geometry, while the methoxyphenyl group can engage in crucial aromatic and hydrophobic interactions within the receptor binding pocket. The primary amine of the pyrrolidin-3-amine moiety is often a key hydrogen bonding or ionic interaction point.[5]

A thorough understanding of the structure-activity relationships (SAR) is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. Pharmacophore analysis provides a robust computational framework to distill complex SAR data into a simple, intuitive, and actionable 3D model.[6][7]

The Core Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a small molecule to exert a specific biological effect. These features typically include:

-

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

-

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

-

Hydrophobic (HYD): Non-polar groups that engage in van der Waals interactions.

-

Aromatic (AR): Aromatic ring systems that can participate in π-π stacking or other aromatic interactions.

-

Positive Ionizable (PI): Groups that are positively charged at physiological pH.

-

Negative Ionizable (NI): Groups that are negatively charged at physiological pH.

Pharmacophore models can be developed using two primary approaches:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of active compounds to identify the common chemical features responsible for their activity.[4]

-

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand.[3]

This guide will focus on a ligand-based approach, which is often the starting point in a drug discovery campaign where a validated crystal structure may not be available.

A Step-by-Step Workflow for Pharmacophore Analysis

The following section outlines a comprehensive, field-proven workflow for the pharmacophore analysis of 1-(2-methoxyphenyl)pyrrolidin-3-amine derivatives. This protocol is designed to be a self-validating system, with built-in checks and balances to ensure the scientific rigor of the resulting model.

Data Set Preparation and Curation

The quality of the input data is the most critical factor for generating a predictive pharmacophore model.

Protocol 1: Ligand Data Set Curation

-

Compound Selection: Assemble a structurally diverse set of 1-(2-methoxyphenyl)pyrrolidin-3-amine derivatives with a wide range of biological activities (e.g., from high nanomolar to micromolar IC50 or Ki values). A minimum of 15-20 compounds is recommended.

-

Data Cleaning: Standardize chemical structures, check for and correct any errors in stereochemistry, and ensure consistent representation of tautomeric and protonation states.

-

Conformational Analysis: For each molecule, generate a diverse ensemble of low-energy conformations. This is crucial as the bioactive conformation is often not the global minimum energy state. Utilize a robust conformational search algorithm, such as the mixed torsional/low-mode search.

Pharmacophore Model Generation

With a curated dataset, the next step is to identify the common pharmacophoric features.

Protocol 2: Ligand-Based Pharmacophore Model Generation

-

Feature Identification: For each molecule in the training set, identify all potential pharmacophoric features.

-

Common Feature Pharmacophore Generation: Employ a suitable algorithm (e.g., HipHop or PHASE) to identify common pharmacophore hypotheses that are shared among the most active compounds.[6] The algorithm will align the molecules and identify spatial arrangements of features that are present in all active ligands.

-

Hypothesis Scoring and Selection: The generated hypotheses are scored based on how well they map the active compounds and their ability to discriminate between active and inactive molecules. The best hypothesis is selected based on statistical parameters such as the survival score, selectivity, and clustering of active compounds.

Pharmacophore Model Validation

A robust validation process is essential to ensure the predictive power of the generated pharmacophore model.

Protocol 3: Pharmacophore Model Validation

-

Internal Validation (Training Set): The selected pharmacophore model should be able to accurately estimate the activity of the compounds in the training set. A good correlation between the predicted and experimental activities is a primary indicator of a reliable model.

-

External Validation (Test Set): A test set of compounds that were not used in the model generation should be used to assess the predictive ability of the model. The model should be able to accurately predict the activity of these external compounds.

-

Decoy Set Screening: A decoy set, consisting of a large number of molecules with similar physicochemical properties but different topologies to the active compounds, should be screened. A good pharmacophore model should have a low hit rate for the decoy set, demonstrating its ability to distinguish true actives from random molecules.

Illustrative Pharmacophore Model for 1-(2-Methoxyphenyl)pyrrolidin-3-amine Derivatives

Based on the known pharmacology of similar scaffolds, a hypothetical pharmacophore model for D2 receptor antagonists can be proposed. This model would likely consist of the following features:

-

One Positive Ionizable (PI) feature: Corresponding to the protonated amine of the pyrrolidine ring.[5]

-

One Aromatic (AR) feature: Representing the 2-methoxyphenyl ring.[8]

-

One Hydrophobic (HYD) feature: Potentially overlapping with the methoxy group or another hydrophobic region of the molecule.

-

One Hydrogen Bond Acceptor (HBA) feature: The oxygen atom of the methoxy group.

| Feature | Description | Putative Interaction |

| PI | Positively Ionizable | Ionic interaction with an acidic residue (e.g., Aspartic Acid) in the receptor.[5] |

| AR | Aromatic Ring | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. |

| HYD | Hydrophobic | van der Waals interactions with hydrophobic residues. |

| HBA | Hydrogen Bond Acceptor | Hydrogen bond with a donor residue (e.g., Serine, Threonine) in the receptor. |

Caption: Hypothetical pharmacophore features for 1-(2-Methoxyphenyl)pyrrolidin-3-amine derivatives as D2 receptor antagonists.

Caption: A generalized workflow for pharmacophore-based drug discovery.

Application in Virtual Screening for Hit Identification

Once validated, the pharmacophore model can be used as a 3D query to screen large compound libraries for novel molecules with the desired biological activity.[7][9]

Protocol 4: Pharmacophore-Based Virtual Screening

-

Database Preparation: Prepare a large, diverse compound library (e.g., ZINC, Enamine) by generating 3D conformations for each molecule.

-

Pharmacophore Screening: Use the validated pharmacophore model to screen the prepared database. Molecules that match the pharmacophore query are retained as hits.

-

Hit Filtering and Prioritization: The initial hit list can be further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five), ADMET properties, and visual inspection to remove undesirable structures.

-

In Vitro Testing: The prioritized hits are then acquired or synthesized for experimental validation of their biological activity.

Caption: A hypothetical pharmacophore model for 1-(2-methoxyphenyl)pyrrolidin-3-amine derivatives.

Conclusion and Future Directions

Pharmacophore analysis is an indispensable tool in the rational design of novel 1-(2-methoxyphenyl)pyrrolidin-3-amine derivatives. By providing a clear and actionable 3D model of the key molecular interactions required for biological activity, this computational approach can significantly accelerate the drug discovery process. The workflow outlined in this guide provides a robust framework for generating and validating predictive pharmacophore models, leading to the identification of novel hit compounds with improved therapeutic potential.

Future work in this area could involve the integration of machine learning algorithms to enhance the predictive power of the pharmacophore models and the use of structure-based methods as more structural data on the relevant biological targets become available.

References

-

Kekesi, O., et al. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 36(4), 361-373. [Link][2]

-

Kryst-Widźgowska, A., & Bojarski, A. J. (2010). Pharmacophore models for metabotropic 5-HT receptor ligands. Current Medicinal Chemistry, 17(26), 2899-2917. [Link][1]

- Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of Medicinal Chemistry, 39(15), 2887-2893.

-

Ortiz, A. R., et al. (1995). An initial three-component pharmacophore for specific serotonin-3 receptor ligands. Journal of Medicinal Chemistry, 38(11), 1891-1895. [Link][10]

-

Vermeulen, E. S., et al. (2004). Selective pharmacophore models of dopamine D(1) and D(2) full agonists based on a new alignment-independent technique. Journal of Medicinal Chemistry, 47(3), 545-555. [Link][5]

-

Leach, A. R., et al. (2010). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Mini-Reviews in Medicinal Chemistry, 10(4), 326-337. [Link][11][12]

-

Bojarski, A. J., et al. (2006). Receptor-Based Pharmacophores for Serotonin 5-HT7R Antagonists—Implications to Selectivity. Journal of Medicinal Chemistry, 49(23), 6822-6833. [Link][13]

-

Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7686. [Link][3]

-

Lill, M. A., et al. (2000). A pharmacophore model for dopamine D-4 receptor antagonists. Journal of Computer-Aided Molecular Design, 14(8), 769-786. [Link][8]

-

Lemo, T., et al. (2019). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 20(24), 6296. [Link][4]

-

Wang, S., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design, 79(5), 769-780. [Link][14]

-

de Mattos, M. C. S., et al. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Journal of the Brazilian Chemical Society, 29(10), 2139-2149. [Link][15]

-

Tripathi, S., et al. (2020). Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. ACS Chemical Neuroscience, 11(15), 2326-2339. [Link][16]

-

Kumar, A., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Asian Journal of Chemistry, 36(1), 135-142. [Link][17]

-

Wang, Y., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2445-2448. [Link][18]

-

Al-Suhaimi, K. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 13. [Link][19]

-

Kumar, V., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 65(11), 7749-7771. [Link][20]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link][21]

-

Kumar, A., et al. (2011). Pharmacophore modeling and 3D-QSAR studies on furanone derivatives as cyclooxygenase inhibitors. Pharmacophore, 2(6), 298-315. [Link][6]

-

Park, J. S., et al. (2002). Synthesis and Sar Studies for the Inhibition of TNF-α Production. Part 2. 2-[3-(Cyclopentyloxy)-4-Methoxyphenyl]-Substituted-1 -Isoindolinone Derivatives. Archives of Pharmacal Research, 25(3), 246-253. [Link][22]

-

Tutone, M., & Almerico, A. M. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Heterocyclic Chemistry, 58, 1-38. [Link][23]

-

Cannon, J. G., et al. (1981). Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Journal of the Chemical Society, Perkin Transactions 1, 1137-1142. [Link][24]

-

Lim, H., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link][25]

-

Ke, Y., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3236. [Link][26]

-

Schuster, D., et al. (2016). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 21(1), 10. [Link][7]

-

Li, J., et al. (2013). Three-dimensional pharmacophore screening for fentanyl derivatives. Journal of Zhejiang University-SCIENCE B, 14(7), 601-609. [Link][9]

- Sharma, R., et al. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Pharmaceutical & Biological Archives, 4(5), 835-844.

-

Slynko, I., et al. (2022). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 23(21), 12891. [Link][27]

-

Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link][28]

Sources

- 1. Pharmacophore models for metabotropic 5-HT receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective pharmacophore models of dopamine D(1) and D(2) full agonists based on extended pharmacophore features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Three-dimensional pharmacophore screening for fentanyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An initial three-component pharmacophore for specific serotonin-3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacophore Comparison and Development of Recently Discovered L...: Ingenta Connect [ingentaconnect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. (PDF) Synthesis and Sar Studies for the Inhibition of TNF-α [research.amanote.com]

- 23. iris.unipa.it [iris.unipa.it]

- 24. Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 28. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

Technical Guide: pKa Values and Ionization States of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

This guide provides an in-depth technical analysis of the ionization behavior of 1-(2-Methoxyphenyl)pyrrolidin-3-amine , a structural scaffold relevant to medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors.[1]

Executive Summary

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a diamine featuring two distinct nitrogen centers with vastly different acid-base properties. Its ionization profile is defined by a highly basic aliphatic primary amine (pKa ~9.[1]6) and a weakly basic N-aryl tertiary amine (pKa ~3.8–4.5).[1][2] At physiological pH (7.4), the molecule exists predominantly as a monocation , a critical factor governing its solubility, membrane permeability, and pharmacokinetics.[2]

Chemical Identity & Structural Analysis

To accurately predict ionization, we must first deconstruct the electronic environment of the two basic centers.

-

Compound Name: 1-(2-Methoxyphenyl)pyrrolidin-3-amine[1][2][3][4]

-

Core Scaffold: Pyrrolidine ring.[1]

-

Substituents:

Structural Diagram (SMILES)

COC1=CC=CC=C1N2CCC(C2)N[1][2][3][4][6]

Functional Group Analysis[1][2][5]

-

N3 (Primary Amine): This is an aliphatic amine attached to an sp³ carbon.[1] It lacks direct conjugation with the aromatic ring. Consequently, it exhibits high basicity characteristic of alkylamines.[2]

-

N1 (Ring Nitrogen): This nitrogen is part of the pyrrolidine ring but is directly bonded to an aromatic ring (N-aryl).[1] The lone pair on N1 participates in resonance with the phenyl ring (aniline-like), significantly reducing its availability for protonation.[2] The 2-methoxy group introduces an ortho-effect, providing steric bulk that may twist the N-phenyl bond, slightly decoupling resonance but also exerting an inductive electron-withdrawing effect.

pKa Determination & Theoretical Basis

Based on fragment analysis and quantitative structure-property relationship (QSPR) data from analogous systems (e.g., 1-phenylpyrrolidine and 3-aminopyrrolidine), the dissociation constants are defined as follows:

Table 1: Predicted pKa Values[1][7]

| Ionization Center | Functional Group Type | Estimated pKa | Electronic Rationale |

| pKa₁ (Basic) | Primary Amine (N3) | 9.6 ± 0.5 | Typical aliphatic amine range.[1][2] Minimal electronic influence from the distal N-aryl group.[1] |

| pKa₂ (Acidic) | N-Aryl Tertiary Amine (N1) | 4.2 ± 0.5 | Resonance delocalization into the phenyl ring lowers basicity.[1] The ortho-methoxy group stabilizes the neutral form via induction. |

Mechanistic Insight[1][2]

-

The N3 Center (Dominant Base): Protonation occurs here first as pH drops from 14.[1] The resulting ammonium species (-NH₃⁺) is stabilized by solvation.[1]

-

The N1 Center (Weak Base): Protonation only occurs at low pH (< 4).[1][2] The lone pair is delocalized into the

-system of the benzene ring. The 2-methoxy substituent creates a "push-pull" dynamic: the oxygen atom is electron-donating by resonance (increasing basicity) but electron-withdrawing by induction (decreasing basicity).[1] In ortho-substituted anilines, the steric twist often reduces resonance stabilization, making the induction effect dominant, resulting in a pKa slightly lower than unsubstituted N-phenylpyrrolidine (pKa ~4.9).[2]

Ionization Profile & Microspecies Distribution[1]

Understanding the species distribution across the pH scale is vital for formulation and absorption modeling.

Ionization Scheme (Graphviz)[1][2]

Physiological Implications (pH 7.4)

At blood pH (7.4):

-

pH < pKa₁ (9.6): The primary amine is >99% protonated.[1]

-

pH > pKa₂ (4.2): The aniline nitrogen is >99% neutral.[1]

-

Net Charge: +1.

-

Dominant Species: Monocation .[1]

Pharmaceutical Consequence: The molecule will have high aqueous solubility due to the positive charge but may require active transport or specific formulation strategies to cross the Blood-Brain Barrier (BBB), as passive diffusion of cations is limited compared to neutral species.[2]

Experimental Protocols for pKa Validation

To empirically verify these values, the following "Gold Standard" protocols are recommended.

Method A: Potentiometric Titration (The Standard)

Best for measuring pKa values between 2 and 12 when the compound is soluble and available in >5 mg quantities.

-

Preparation: Dissolve 5–10 mg of the hydrochloride salt of the amine in 20 mL of degassed water/methanol (if solubility is low) containing 0.15 M KCl (to maintain ionic strength).

-

Titrant: Standardized 0.1 M KOH (carbonate-free).

-

Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

-

Execution:

-

Acidify solution to pH 2.0 using 0.1 M HCl.[1]

-

Titrate upwards to pH 12.0 in small increments (0.05 pH units).

-

-

Data Analysis: Use Bjerrum plots or non-linear least squares regression (e.g., Hyperquad software) to identify inflection points.[1] The first inflection (pH ~4) corresponds to N1; the second (pH ~9.[2]6) corresponds to N3.[1]

Method B: NMR-pH Titration (Site-Specific)

Best for assigning which pKa belongs to which nitrogen if ambiguity exists.[1]

-

Solvent: 90% H₂O / 10% D₂O buffered series.

-

Tracking: Monitor the chemical shift (

) of protons adjacent to the nitrogen atoms. -

Plotting: Plot

vs. pH. The inflection point of the sigmoidal curve gives the pKa.

Experimental Workflow Diagram

Pharmaceutical & Biological Implications[1][2][8]

Solubility & Formulation

-

Stomach (pH 1.5): The molecule exists as a dication (both N1 and N3 protonated).[1][2] Solubility will be maximal.

-

Intestine (pH 6.5–7.4): Exists as a monocation .[1] Solubility remains good, preventing precipitation in the intestinal lumen.

Membrane Permeability (LogD)[1][2]

-

LogP (Neutral): Estimated at ~1.8 (moderate lipophilicity).[1][2]

-

LogD (pH 7.4): Due to the positive charge on N3, the effective distribution coefficient (LogD) will be significantly lower (approx. -0.5 to 0.5).[1][2]

-

Impact: While the monocation hinders passive diffusion, the lipophilic 2-methoxyphenyl tail provides a hydrophobic anchor that may facilitate interaction with membrane phospholipids.

Blood-Brain Barrier (BBB)[1][2]

-

CNS penetration may be limited by the permanent positive charge at physiological pH. Successful CNS drugs with this scaffold often require the primary amine to be substituted (e.g., methylated or cyclized) to lower the pKa or increase lipophilicity.[2]

References

-

PubChem. 1-(2-methoxyphenyl)pyrrolidin-3-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2]

-

Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[2] (Standard reference for aniline and pyrrolidine pKa data).

-

Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (Source for pKa-LogD relationships).

-

ChemAxon. pKa Plugin Technical Calculation Guide. (Industry standard for pKa prediction algorithms used in absence of experimental data).[1] Available at: [Link]

- Hall, H. K. "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 1957. (Foundational text on electronic effects in aminopyrrolidines).

Sources

- 1. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. PubChemLite - [1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 1-(2-methoxyphenyl)pyrrolidin-3-amine (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. PubChemLite - 1-(3-methoxyphenyl)pyrrolidin-3-amine (C11H16N2O) [pubchemlite.lcsb.uni.lu]

Technical Guide: Aryl-Pyrrolidine Amine Building Blocks in Drug Discovery

Executive Summary

This guide provides a technical analysis of aryl-pyrrolidine amine building blocks , a privileged scaffold class in modern medicinal chemistry. Unlike flat aromatic systems, these sp³-rich heterocycles offer defined stereochemical vectors and improved physicochemical properties (solubility, metabolic stability).[1] This document details their structural classification, validated synthetic protocols, and strategic application in structure-activity relationship (SAR) studies.

Structural Classification & Pharmacophore Analysis[2]

The "aryl-pyrrolidine amine" designation encompasses two distinct high-value pharmacophores. Understanding the distinction is critical for scaffold selection.

Class A: The Aryl-Pyrrolidine Core (Secondary Amine Handle)

In this class, the pyrrolidine ring nitrogen serves as the primary attachment point (amine handle). The aryl group is a substituent on the carbon skeleton.

-

3-Arylpyrrolidines: The most common scaffold for monoamine reuptake inhibitors and kinase inhibitors. The C3-stereocenter dictates the vector of the aryl group relative to the amine.

-

2-Arylpyrrolidines: Often derived from proline or styrenes. These provide a more congested steric environment around the nitrogen, useful for modulating metabolic clearance.

Class B: The Amino-Aryl-Pyrrolidine (Diamine Scaffold)

These are pyrrolidines substituted with both an aryl group and an exocyclic amine (primary or secondary).

-

3-Amino-4-Arylpyrrolidines: A rigid diamine scaffold.[2] The fixed relationship between the C3-amine and C4-aryl group creates a specific "lock-and-key" motif, critical for protease inhibitors (e.g., DPP-4) and GPCR ligands.

Physicochemical Advantages

| Property | Impact on Drug Design |

| Fsp³ Fraction | Increases solubility and reduces "flatness," correlating with higher clinical success rates. |

| Stereogenicity | 3-Arylpyrrolidines have 2 enantiomers; 3-amino-4-arylpyrrolidines have 4 stereoisomers. Allows precise probing of chiral binding pockets. |

| Conformational Puckering | The ring undergoes envelope puckering, allowing the aryl group to adopt pseudo-axial or pseudo-equatorial orientations based on substitution. |

Synthetic Strategies & Decision Matrix

The synthesis of these blocks requires choosing between de novo ring construction and functionalization of existing rings.[3]

Decision Matrix for Synthesis

-

Target: 2-Arylpyrrolidine

Route: Asymmetric hydrogenation of cyclic imines or lithiation/substitution of N-Boc-pyrrolidine. -

Target: 3-Arylpyrrolidine

Route: Rh-catalyzed conjugate addition (Protocol A) or Pd-catalyzed hydroarylation.[4] -

Target: 3-Amino-4-Arylpyrrolidine

Route: [3+2] Cycloaddition of azomethine ylides (Protocol B).

Visualization of Synthetic Logic

Figure 1: Decision matrix for selecting the optimal synthetic route based on the target substitution pattern.

Detailed Experimental Protocols

These protocols are selected for scalability and high enantiomeric excess (ee), essential for generating library building blocks.

Protocol A: Asymmetric Synthesis of Chiral 3-Arylpyrrolidines

Methodology: Rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to fumaric esters, followed by cyclization.[5] This route avoids harsh lithiation conditions and tolerates diverse functional groups.[6][7]

Reagents:

-

Arylboronic acid (1.5 equiv)

-

Di-tert-butyl fumarate (1.0 equiv)

-

[RhCl(C2H4)2]2 (3 mol% Rh)

-

Chiral Diene Ligand (e.g., (R,R)-Bn-bod*, 3.3 mol%)

-

KOH (1.0 equiv), Dioxane/H2O (10:1)

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox, mix [RhCl(C2H4)2]2 and the chiral diene ligand in dioxane. Stir for 15 min to generate the active cationic Rh-species.

-

Addition: Add arylboronic acid, di-tert-butyl fumarate, and aqueous KOH.

-

Reaction: Stir at 60°C for 2 hours. The reaction proceeds via a Rh-aryl intermediate inserting into the fumarate double bond.

-

Workup: Quench with dilute HCl. Extract with EtOAc.[2]

-

Cyclization (to Pyrrolidine):

-

Treat the resulting chiral succinate diester with TFA (deprotection).

-

Reflux with urea or primary amine to form succinimide.

-

Reduce with LiAlH4 or BH3·THF to yield the final 3-arylpyrrolidine.

-

Validation Criteria:

Protocol B: Synthesis of 3-Amino-4-Arylpyrrolidines via [3+2] Cycloaddition

Methodology: Reaction of azomethine ylides (generated from imino esters) with nitroalkenes. This constructs the ring and sets two stereocenters simultaneously.[2]

Step-by-Step Workflow:

-

Dipole Generation: Mix an

-imino ester (derived from glycine and an aldehyde) with AgOAc (catalyst) and a chiral ligand (e.g., Ferrocenyl phosphine). -

Cycloaddition: Add the

-nitrostyrene derivative (the dipolarophile). -

Conditions: Stir at -20°C in DCM for 12-24 hours.

-

Result: This yields the nitro-proline ester.

-

Reduction: Hydrogenation (H2, Pd/C) reduces the nitro group to the amine and the ester to the alcohol (or amide depending on workup), yielding the diamine core.

Mechanism of Action & Pathway Analysis

Understanding the catalytic cycle is crucial for troubleshooting low yields or poor stereoselectivity. Below is the mechanism for the Rh-catalyzed route (Protocol A).

Figure 2: Catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition. The olefin insertion step dictates the stereochemistry.

Medicinal Chemistry Applications

Case Study: DPP-4 Inhibitors

The 3-amino-pyrrolidine scaffold is a bioisostere of the cyanopyrrolidine motif found in Vildagliptin.

-

Role: The pyrrolidine amine forms a salt bridge with Glu205/Glu206 in the DPP-4 active site.

-

Optimization: Substitution at the 4-position (aryl group) fills the S2 hydrophobic pocket, increasing potency from micromolar to nanomolar range.

Bioisosteric Replacement

Aryl-pyrrolidines often replace:

-

Piperidines: To reduce lipophilicity (LogP) and improve metabolic stability.

-

Tetrahydrofurans: To introduce a basic center for solubility.

References

-

Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed by Rh(I)/Chiral Diene Complexes. Organic Letters, 2012.[5][8] Link

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Journal of the American Chemical Society, 2013 (Cited context). Link

-

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Review. Link

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie, 2016. Link

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. MDPI Molecules, 2023. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters C… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

- 8. Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of 1-(2-Methoxyphenyl)pyrrolidin-3-amine: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic stability of 1-(2-Methoxyphenyl)pyrrolidin-3-amine , a critical heterocyclic building block in medicinal chemistry.

The analysis synthesizes structural modification principles, predicted physicochemical parameters, and standard stress-testing protocols (ICH Q1A) to establish a robust stability profile.

Chemical Identity & Structural Analysis[1]

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a bifunctional N-heterocycle characterized by a pyrrolidine core substituted with a primary amine at the C3 position and an electron-rich o-anisole moiety at the N1 position.

-

IUPAC Name: 1-(2-Methoxyphenyl)pyrrolidin-3-amine[1]

-

Molecular Formula:

[1] -

Molecular Weight: 192.26 g/mol

-

CAS Number: 1352316-87-0 (Racemic) / 149433-64-9 (Enantiomeric variants often cited in patent literature)

Electronic & Steric Determinants of Stability

The thermodynamic stability of this molecule is governed by the interplay between the two nitrogen centers:

-

N1 (Anilinic Nitrogen): The nitrogen atom within the pyrrolidine ring is directly bonded to the phenyl ring. The lone pair is delocalized into the aromatic

-system, significantly reducing its basicity ( -

N3 (Primary Aliphatic Amine): This is the thermodynamically reactive center (

). It is a potent nucleophile, making the molecule susceptible to side reactions with electrophiles (e.g., atmospheric

Physicochemical Stability Profile

The following data summarizes the thermodynamic boundaries of the compound. Where experimental values are proprietary, high-confidence predicted values based on SAR (Structure-Activity Relationship) of N-arylpyrrolidines are provided.

Table 1: Thermodynamic & Physicochemical Parameters

| Parameter | Value / Range | Stability Implication |

| Physical State | Viscous Oil or Low-Melting Solid | Prone to oxidation if stored as a free base oil due to high surface area. |

| Boiling Point | ~340°C (Predicted) | Thermally stable against vaporization; degradation likely precedes boiling. |

| 9.8 ± 0.5 | Highly basic; forms stable salts (HCl, fumarate) which enhance shelf-life. | |

| 3.2 ± 0.5 | Non-basic under physiological conditions; resistant to protonation-induced cleavage. | |

| LogP | 1.3 - 1.5 | Moderately lipophilic; stable in aqueous buffers across pH 4-9. |

| Hydrolytic Stability | Absolute | Contains no hydrolyzable bonds (ester, amide, carbamate). |

Degradation Pathways & Mechanisms[2][3][4][5][6][7]

While the molecule is hydrolytically inert, it is thermodynamically susceptible to oxidative stress and photolytic degradation .

Oxidative Instability (The Primary Risk)

The electron-rich N-aryl moiety lowers the oxidation potential of the pyrrolidine ring. Under accelerated stress (high

-

-Hydroxylation/Oxidation: Oxidation at the carbon

-

N-Oxide Formation: Direct oxidation of the primary amine (N3) to a hydroxylamine or nitro-species, though this is slower than ring oxidation.

Photostability

Anilines are chromophores. Exposure to UV light can generate radical cations at the N1 position, leading to polymerization or ring-opening reactions.

Visualization: Degradation Pathways

The following diagram illustrates the theoretical degradation cascade under thermodynamic stress.

Caption: Predicted degradation pathways. The formation of the lactam (Impurity B) is the thermodynamically favored irreversible pathway under oxidative stress.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability for drug development, a "Forced Degradation" study (Stress Testing) is required. This protocol is designed to be self-validating by including mass balance checks.

Protocol: Forced Degradation Workflow

Objective: Determine intrinsic stability and identify degradation products.

Reagents:

-

0.1 N HCl (Acid stress)

-

0.1 N NaOH (Base stress)

-

3%

(Oxidative stress) -

HPLC-grade Acetonitrile/Water

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Dissolve 10 mg of 1-(2-Methoxyphenyl)pyrrolidin-3-amine in 10 mL of diluent (50:50 MeCN:H2O). Concentration: 1 mg/mL.

-

-

Stress Conditions (Parallel Reactions):

-

Acid: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 24 hours.

-

Base: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours.

-

Oxidation: Mix 1 mL Stock + 1 mL 3%

. Store at RT for 4 hours (Monitor closely; aniline derivatives oxidize rapidly). -

Thermal: Seal 1 mL Stock in a vial. Heat at 80°C for 72 hours.

-

Control: 1 mL Stock stored at 4°C.

-

-

Quenching:

-

Neutralize acid/base samples to pH 7.0 prior to analysis.

-

Dilute oxidative samples with cold methanol to halt reaction.

-

-

Analysis:

-

Inject 10 µL into HPLC-DAD/MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in 0.1% Formic Acid.

-

Visualization: Stability Testing Logic

Caption: Logic flow for forced degradation studies. Note that oxidative stress (Red) is the critical control point for this molecule.

Storage & Handling Recommendations

Based on the thermodynamic analysis, the following handling protocols are mandatory to maintain purity >98%:

-

Salt Formation: Do not store as the free base oil. Convert to a crystalline salt (e.g., Dihydrochloride or Fumarate ). The lattice energy of the crystal significantly increases thermodynamic stability and prevents N-oxidation.

-

Atmosphere: Store under Argon or Nitrogen. The primary amine reacts reversibly with atmospheric

to form carbamates (white crust on oil surface). -

Temperature: Long-term storage at -20°C is recommended for the free base; RT is acceptable for the HCl salt.

References

-

PubChem. (2025).[2][3][4] 1-(2-Methoxyphenyl)pyrrolidin-3-amine Compound Summary. National Library of Medicine. Available at: [Link]

- Baumann, M., et al. (2011). Continuous Flow Synthesis of N-Aryl Pyrrolidines. Beilstein Journal of Organic Chemistry. (Contextual reference for N-aryl pyrrolidine stability).

-

ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4] (Source for amine oxidation mechanisms).[5][6]

Sources

- 1. PubChemLite - 1-(2-methoxyphenyl)pyrrolidin-3-amine (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. 硼烷二甲基硫醚络合物 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boron, trihydro(thiobis(methane))-, (T-4)- | C2H6BS | CID 9833925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

- 6. researchgate.net [researchgate.net]

Technical Guide: Enantioselective Characterization and Utility of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Executive Summary

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a privileged heterocyclic scaffold widely utilized in medicinal chemistry as a linker or pharmacophore for G-Protein Coupled Receptor (GPCR) ligands (specifically Dopamine D3 and Serotonin 5-HT) and kinase inhibitors.

The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (3R) and (3S) .[1] While they share identical scalar physical properties (boiling point, solubility), their three-dimensional vectors differ fundamentally, leading to divergent pharmacological profiles and synthetic utility. This guide provides a definitive technical analysis of their structural differences, stereoselective synthesis, and analytical resolution.

Structural & Conformational Analysis

The core difference between the (R) and (S) enantiomers lies in the spatial orientation of the primary amine group relative to the rigid N-arylpyrrolidine plane.[1]

The Ortho-Methoxy Effect

The ortho-methoxy substituent on the phenyl ring is not merely a lipophilic handle; it exerts a profound steric and electronic influence on the pyrrolidine ring conformation.

-

Steric Locking: The 2-methoxy group creates steric clash with the pyrrolidine ring protons, forcing the phenyl ring to twist out of coplanarity with the pyrrolidine nitrogen.[1] This restricts rotation around the N1-C(phenyl) bond, creating a defined "atropisomeric-like" conformational preference.

-

Vector Projection: